Cas no 131028-06-3 (Piperazine,1-(2-ethoxyethyl)-4-ethyl-)
131028-06-3 structure
Product Name:Piperazine,1-(2-ethoxyethyl)-4-ethyl-
CAS No:131028-06-3
MF:C10H22N2O
MW:186.294482707977
CID:102444
PubChem ID:45115687
Update Time:2025-04-18
Piperazine,1-(2-ethoxyethyl)-4-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-(2-ethoxyethyl)-4-ethyl-
- 1-(2-ETHOXYETHYL)-4-ETHYLPIPERAZINE
- Piperazine, 1-(2-ethoxyethyl)-4-ethyl- (9CI)
- SCHEMBL4894190
- 131028-06-3
- DTXSID20668303
-
- Inchi: 1S/C10H22N2O/c1-3-11-5-7-12(8-6-11)9-10-13-4-2/h3-10H2,1-2H3
- InChI Key: CJARCZGMLYGCMS-UHFFFAOYSA-N
- SMILES: O(CC)CCN1CCN(CC)CC1
Computed Properties
- Exact Mass: 186.17336
- Monoisotopic Mass: 186.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 15.7Ų
Experimental Properties
- PSA: 15.71
Piperazine,1-(2-ethoxyethyl)-4-ethyl- Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
131028-06-3 (Piperazine,1-(2-ethoxyethyl)-4-ethyl-) Related Products
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- 2038-03-1(4-(2-Aminoethyl)morpholine)
- 108302-54-1(ethyl[2-(morpholin-4-yl)ethyl]amine)
- 41239-40-1(methyl[2-(morpholin-4-yl)ethyl]amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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